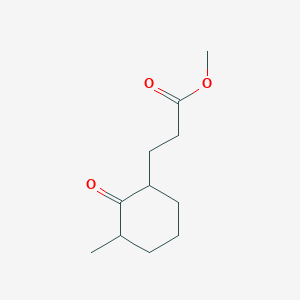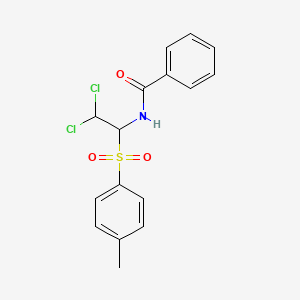
alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol is a chemical compound with the molecular formula C13H15FO and a molecular weight of 206.262 g/mol It is characterized by the presence of two cyclopropyl groups and a fluorine atom attached to a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol typically involves the reaction of 4-fluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to a reduction process using lithium aluminum hydride to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in a polar aprotic solvent.
Major Products Formed
Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: 4-fluorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors . The cyclopropyl groups and the fluorine atom contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-cyclopropyl-4-fluorobenzyl alcohol
- Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol
- Alpha-cyclopropyl-4-fluoro-alpha-methyl-benzyl alcohol
Uniqueness
Alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol is unique due to the presence of two cyclopropyl groups, which impart significant steric hindrance and influence the compound’s reactivity and binding properties. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
62586-96-3 |
|---|---|
Molekularformel |
C13H15FO |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
dicyclopropyl-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C13H15FO/c14-12-7-5-11(6-8-12)13(15,9-1-2-9)10-3-4-10/h5-10,15H,1-4H2 |
InChI-Schlüssel |
UZLKOZBJNPWGSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)(C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)












